Cas no 569679-06-7 (3-tert-butyl 2-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate)

The compound 3-tert-butyl 2-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a chiral bicyclic structure featuring a rigid azabicyclo[3.1.0]hexane core. Its stereospecific configuration (1R,2S,5S) ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The tert-butyl and methyl ester groups enhance stability and reactivity, facilitating selective derivatization. The constrained bicyclic framework offers steric control in reactions, while the nitrogen functionality provides versatility for further modifications. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, where precise stereochemistry and structural rigidity are critical. Its well-defined synthetic route ensures reproducibility for research and industrial use.
3-tert-butyl 2-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate structure
569679-06-7 structure
Product Name:3-tert-butyl 2-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
CAS No:569679-06-7
MF:C14H23NO4
MW:269.33672451973
CID:3038444
PubChem ID:45113829
Update Time:2025-05-23

3-tert-butyl 2-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-tert-butyl 2-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
    • (1R,2S,5S)-3-tert-butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate;methyl (1R,2S,5S)-3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;
    • (1S,2S,5R)-3-tert-butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
    • 3-(tert-butyl) 2-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
    • 569679-06-7
    • Methyl (1R,2S,5S)-3-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
    • CS-M1248
    • DB-378159
    • AKOS037651539
    • 3-O-tert-butyl 2-O-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
    • SCHEMBL3486477
    • AT40729
    • CS-17050
    • Inchi: 1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-8-9(14(8,4)5)10(15)11(16)18-6/h8-10H,7H2,1-6H3/t8-,9-,10-/m0/s1
    • InChI Key: ANLZCGMJKWMXFP-GUBZILKMSA-N
    • SMILES: O(C)C([C@@H]1[C@@H]2[C@H](CN1C(=O)OC(C)(C)C)C2(C)C)=O

Computed Properties

  • Exact Mass: 269.16300
  • Monoisotopic Mass: 269.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • PSA: 55.84000
  • LogP: 1.98880

3-tert-butyl 2-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate Pricemore >>

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Additional information on 3-tert-butyl 2-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

Introduction to 3-tert-butyl 2-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate (CAS No. 569679-06-7) in Modern Chemical and Pharmaceutical Research

The compound 3-tert-butyl 2-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate, identified by its CAS number 569679-06-7, represents a significant advancement in the realm of chiral chemistry and pharmaceutical development. This highly structured bicyclic amide derivative has garnered considerable attention due to its unique stereochemical configuration and potential applications in medicinal chemistry. The presence of multiple stereocenters, including the specific (1R,2S,5S) arrangement, makes this molecule a promising candidate for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Recent studies have highlighted the importance of stereoelectronic effects in determining the biological activity of small molecules. The rigid bicyclic framework of 3-tert-butyl 2-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate contributes to its stability and predictability in interactions with biological targets. This structural motif has been explored in the design of novel ligands for enzyme inhibition and receptor binding studies. For instance, its derivatives have shown promise in modulating enzymes involved in metabolic pathways and inflammatory responses.

The tert-butyl substituent at the 3-position enhances the lipophilicity of the molecule while maintaining solubility in aqueous environments, making it suitable for various formulation strategies. Additionally, the methyl groups at positions 2 and 6 contribute to steric hindrance, which can be leveraged to improve binding affinity and selectivity. Such structural features are particularly valuable in drug design efforts aimed at minimizing off-target effects.

In the context of modern pharmaceutical research, the synthesis of complex cyclic structures like 3-tert-butyl 2-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate has been facilitated by advances in asymmetric synthesis techniques. Catalytic methods such as transition-metal-catalyzed hydrogenations and enantioselective reactions have enabled the efficient construction of enantiomerically enriched intermediates. These methodologies align with green chemistry principles by reducing waste and improving atom economy.

The azabicyclo[3.1.0]hexane core is a privileged scaffold that has been extensively studied for its biological relevance. It mimics natural amino acid sequences and can serve as a template for peptidomimetic drugs. The incorporation of carboxylate groups at positions 2 and 3 further expands its utility as a pharmacophore by allowing interactions with acidic or basic residues in protein targets. This design flexibility has been exploited in the development of protease inhibitors and kinase modulators.

Emerging research indicates that derivatives of 3-tert-butyl 2-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate exhibit interesting pharmacological properties relevant to neurological disorders and cancer therapy. For example, modifications to the side chains have yielded compounds with enhanced affinity for specific neurotransmitter receptors or tumor-associated enzymes. Such findings underscore the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for clinical translation.

The synthetic accessibility of this compound also makes it an attractive building block for library synthesis initiatives aimed at high-throughput screening (HTS). By systematically varying substituents while maintaining the core bicyclic scaffold, researchers can generate diverse chemical space for rapid identification of biologically active molecules. Computational modeling techniques further aid in predicting binding modes and optimizing molecular properties before experimental validation.

Future directions in the study of CAS No 569679-06-7 may explore its potential as a chiral auxiliary or a precursor for more complex heterocycles via functional group interconversions such as hydrolysis or oxidation-reduction reactions. The impact of stereochemistry on metabolic stability remains an area of active investigation; thus derivatives may be engineered to improve pharmacokinetic profiles through tailored conformational constraints.

In conclusion,3-tert-butyl 2-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate exemplifies how sophisticated molecular design can yield compounds with tailored properties for therapeutic applications across multiple disease areas including oncology and neurology。 Its unique structural features combined with recent advances in synthetic methodology position it as a valuable asset in ongoing drug discovery efforts。 As research progresses,this molecule is poised to contribute significantly to next-generation pharmaceutical innovations。

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